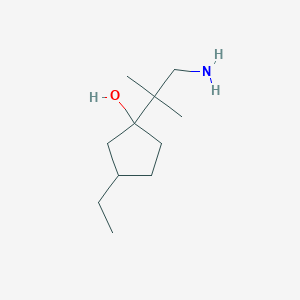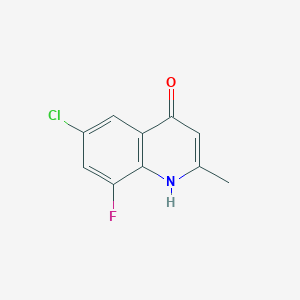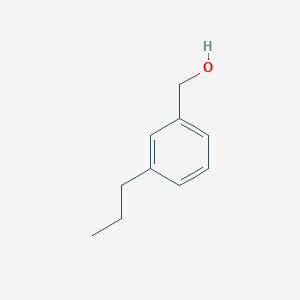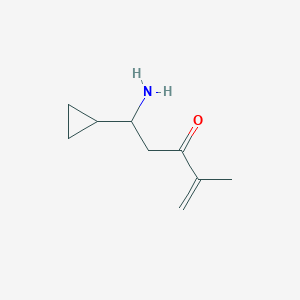
N-methylpropanedithioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methylpropanedithioamide is an organic compound with the molecular formula C4H8N2S2 It is characterized by the presence of two thiocarbonyl groups attached to a central nitrogen atom, with a methyl group attached to the nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-methylpropanedithioamide can be synthesized through several methods. One common approach involves the reaction of N-methylpropanamide with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction typically proceeds as follows:
N-methylpropanamide+P2S5→this compound+by-products
The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 100-150°C to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-methylpropanedithioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the thiocarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-methylpropanedithioamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-methylpropanedithioamide involves its interaction with biological molecules, particularly proteins and enzymes. The thiocarbonyl groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes, making the compound effective as an antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methylpropanamide: The precursor to N-methylpropanedithioamide, lacking the thiocarbonyl groups.
N,N-dimethylpropanedithioamide: A similar compound with an additional methyl group on the nitrogen atom.
N-methylthioacetamide: Contains a single thiocarbonyl group.
Uniqueness
This compound is unique due to the presence of two thiocarbonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C4H8N2S2 |
|---|---|
Molekulargewicht |
148.3 g/mol |
IUPAC-Name |
N'-methylpropanedithioamide |
InChI |
InChI=1S/C4H8N2S2/c1-6-4(8)2-3(5)7/h2H2,1H3,(H2,5,7)(H,6,8) |
InChI-Schlüssel |
YFVWNADYGIJTCE-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=S)CC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one](/img/structure/B13158580.png)




![Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate](/img/structure/B13158610.png)

![2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158624.png)
![2-[(Benzenecarbothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B13158626.png)



![3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol](/img/structure/B13158655.png)

